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Compound of Interest

Compound Name: Aluminium iodide

Cat. No.: B8577140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aluminum iodide (AlI₃), a compound of aluminum and iodine, is emerging as a valuable

material in the semiconductor manufacturing industry. Its unique chemical properties make it a

suitable precursor for specific deposition and doping processes. These application notes

provide detailed protocols and data for the use of aluminum iodide in two key areas: the

deposition of aluminum nitride (AlN) thin films and as a source for aluminum ion implantation.

Physicochemical Properties of Aluminum Iodide
A thorough understanding of the physical and chemical properties of aluminum iodide is

essential for its safe and effective use in semiconductor manufacturing processes.
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Property Value Reference

Chemical Formula AlI₃ [1]

Molar Mass 407.695 g/mol [1]

Appearance
White to yellowish crystalline

solid
[1]

Density 3.98 g/cm³ [1]

Melting Point 191 °C (464 K) [1]

Boiling Point 382 °C (655 K) (sublimes) [1]

Solubility

Reacts violently with water.

Soluble in ethanol, ether, and

carbon disulfide.

[1]

Vapor Pressure
See Vapor Pressure Data

section below

Application 1: Precursor for Aluminum Nitride (AlN)
Thin Film Deposition
Aluminum nitride is a wide-bandgap semiconductor material with high thermal conductivity,

making it ideal for applications in power electronics, RF devices, and deep-UV optoelectronics.

While aluminum chloride (AlCl₃) is a more commonly cited precursor, the use of aluminum

iodide offers potential advantages in specific process windows due to differences in vapor

pressure and reactivity. The following protocol is based on established chemical vapor

deposition (CVD) principles for aluminum halides.

Experimental Protocol: Chemical Vapor Deposition of
AlN from AlI₃
This protocol describes a thermal chemical vapor deposition (CVD) process for depositing

polycrystalline AlN thin films on a silicon substrate using aluminum iodide and ammonia (NH₃)

as precursors.
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1. Substrate Preparation:

Start with a clean, single-crystal silicon (100) wafer.

Perform a standard RCA clean to remove organic and inorganic contaminants.

A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native

oxide layer immediately before loading into the reactor.

2. CVD System Setup:

A horizontal or vertical hot-wall CVD reactor is suitable for this process.

The aluminum iodide source should be contained in a heated sublimator capable of precise

temperature control to manage its vapor pressure.

Mass flow controllers (MFCs) are required for accurate delivery of ammonia and a carrier

gas (e.g., N₂ or Ar).

The system must be equipped with a vacuum pump capable of reaching a base pressure of

at least 10⁻⁶ Torr.

3. Deposition Parameters:

Substrate Temperature: 800-1100 °C. Higher temperatures generally improve crystalline

quality.

AlI₃ Sublimator Temperature: 150-180 °C (adjust to achieve desired vapor pressure and

growth rate).

Ammonia (NH₃) Flow Rate: 100-500 sccm.

Carrier Gas (N₂) Flow Rate: 50-200 sccm (to transport AlI₃ vapor).

Reactor Pressure: 1-10 Torr.

Deposition Time: Varies based on desired film thickness (e.g., 30-60 minutes for a film of

several hundred nanometers).
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4. Post-Deposition:

After deposition, cool the reactor to room temperature under a nitrogen atmosphere to

prevent oxidation of the AlN film.

The wafer can then be removed for characterization.

Expected Film Properties and Characterization
Property Typical Values

Characterization
Technique

Crystallinity
Polycrystalline, hexagonal

wurtzite structure
X-ray Diffraction (XRD)

Thickness 100 - 500 nm
Ellipsometry, Scanning

Electron Microscopy (SEM)

Surface Roughness 1 - 5 nm (RMS)
Atomic Force Microscopy

(AFM)

Refractive Index ~2.0 - 2.1 at 633 nm Ellipsometry

Band Gap ~5.9 - 6.2 eV UV-Vis Spectroscopy

Composition

Near-stoichiometric AlN with

potential iodine and oxygen

impurities

X-ray Photoelectron

Spectroscopy (XPS), Energy-

Dispersive X-ray Spectroscopy

(EDX)

Logical Workflow for AlN Deposition

Preparation CVD Process Characterization

Substrate Cleaning (RCA) HF Dip Load Substrate into Reactor Pump Down to Base Pressure Heat Substrate & AlI₃ Source Introduce Precursors (AlI₃ + NH₃) Film Deposition Cool Down in N₂ Film Characterization (XRD, SEM, AFM, etc.)

Click to download full resolution via product page
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Workflow for AlN thin film deposition via CVD.

Application 2: Source for Aluminum Ion
Implantation
Ion implantation is a critical step in semiconductor device fabrication for introducing dopant

impurities to control the electrical properties of the semiconductor material. Aluminum is a p-

type dopant for silicon. Using solid aluminum iodide as a source material for generating

aluminum ions offers an alternative to traditional gas or other solid sources.

Experimental Protocol: Aluminum Ion Implantation
using an AlI₃ Source
This protocol outlines the use of aluminum iodide in a hot-filament ion source for p-type doping

of silicon wafers.

1. Ion Source Preparation:

Load high-purity, anhydrous aluminum iodide powder or pellets into a suitable vaporizer

crucible connected to the ion source.

The vaporizer must be capable of heating the AlI₃ to its sublimation temperature to generate

a stable vapor flow.

2. Ion Implanter Setup:

The ion implanter should be equipped with a hot-filament or similar type of ion source

capable of handling corrosive halide vapors.

A mass analyzer is necessary to select for the desired aluminum ions (e.g., Al⁺).

The system requires an acceleration column to energize the ions to the desired implantation

energy.

A wafer handling system is needed to position the silicon wafers in the ion beam.

3. Implantation Parameters:
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AlI₃ Vaporizer Temperature: 150-200 °C (to achieve a stable vapor pressure).

Arc Voltage (Ion Source): 50-100 V.

Filament Current: Dependent on the specific ion source design.

Extraction Voltage: 10-30 kV.

Implantation Energy: 20-180 keV (depending on the desired junction depth).

Ion Dose: 1x10¹³ to 1x10¹⁶ ions/cm² (depending on the required doping concentration).

Wafer Tilt/Rotation: Typically 7° tilt and continuous rotation to minimize channeling effects.

4. Post-Implantation Processing:

Following implantation, the wafers must be annealed to repair crystal lattice damage and

electrically activate the implanted aluminum atoms.

A typical annealing process is Rapid Thermal Annealing (RTA) at 900-1100 °C for 30-120

seconds in a nitrogen or argon atmosphere.

Expected Doping Profile and Electrical Characteristics
Parameter Expected Outcome

Characterization
Technique

Doping Profile
Gaussian-like distribution of Al

atoms

Secondary Ion Mass

Spectrometry (SIMS)

Junction Depth
Dependent on implantation

energy

SIMS, Spreading Resistance

Profiling (SRP)

Sheet Resistance
Decreases with increasing

dose
Four-Point Probe

Dopant Activation >90% after annealing Hall Effect Measurement

Signaling Pathway for Ion Implantation Process
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Ion Source

Beamline

End Station

Post-Implantation

Solid AlI₃

Vaporization (Heat)

AlI₃ Vapor

Plasma Formation (Arc Discharge)

Al⁺ Ions

Ion Extraction

Mass Analysis

Acceleration

Implantation into Si Wafer

Annealing (RTA)

Dopant Activation
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Process flow for aluminum ion implantation from an AlI₃ source.
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Handling and Safety Precautions
Aluminum iodide is a hazardous chemical that requires careful handling.[2][3][4][5][6]

Reactivity: Anhydrous aluminum iodide reacts violently with water, releasing toxic and

corrosive hydrogen iodide (HI) gas.[7] It is also sensitive to air and light.[3] All handling

should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or

argon blanket).

Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.[4]

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are

required.[2]

Respiratory Protection: A full-face respirator with an appropriate cartridge should be used

if there is a risk of inhaling dust or vapors.[2]

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from

moisture and sources of ignition.[6]

Spills: In case of a spill, evacuate the area. Do not use water to clean up. Use a dry

absorbent material and collect it in a sealed container for proper disposal.[6]

Disposal: Waste aluminum iodide should be disposed of as hazardous waste according to

local regulations.[2] A common method involves slowly reacting small quantities with a

sodium carbonate solution in a fume hood to neutralize it before disposal.[8]

Conclusion
Aluminum iodide presents itself as a specialized precursor in semiconductor manufacturing

with distinct applications in AlN thin film deposition and aluminum ion implantation. While its

use in ion implantation is more established, its potential as a CVD/ALD precursor for AlN

warrants further investigation to optimize deposition processes and film quality. The protocols

and data provided herein serve as a comprehensive guide for researchers and professionals
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exploring the integration of aluminum iodide into their semiconductor fabrication workflows.

Strict adherence to safety protocols is paramount when working with this reactive and corrosive

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8577140?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Aluminium_iodide
https://www.echemi.com/sds/aluminumiodide-pid_Rock22233.html
https://www.sigmaaldrich.com/GB/en/sds/Aldrich/409324?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AA30714&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAA89185&PLANT=d__ALF
https://ltschem.com/msds/AlI3.pdf
https://www.flinnsci.com/api/library/Download/a779160260df431ab364d0a7627a8235
https://edu.rsc.org/experiments/reacting-aluminium-and-iodine/715.article
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/product/b8577140#use-of-aluminium-iodide-in-semiconductor-manufacturing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8577140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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